molecular formula C21H17BrN2O3S2 B2855609 (E)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 353508-91-5

(E)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

カタログ番号: B2855609
CAS番号: 353508-91-5
分子量: 489.4
InChIキー: XOGOKOTXQRZNAS-LFIBNONCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H17BrN2O3S2 and its molecular weight is 489.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a member of the thiazolo[3,2-a]pyrimidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves a multi-step process, including the Biginelli condensation reaction. The reaction proceeds under solvent-free conditions at elevated temperatures, yielding high purity products. Characterization is achieved through techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's structure and purity.

Synthesis Methodology

  • Initial Condensation : The reaction starts with acetoacetic ester, thiourea, and 4-bromobenzaldehyde.
  • Subsequent Reactions : This is followed by a condensation step with ethyl chloroacetate.
  • Characterization Techniques :
    • NMR Spectroscopy : Provides insights into the molecular structure.
    • X-ray Crystallography : Confirms the spatial arrangement of atoms within the compound.

Biological Activity

The biological activity of this compound has been investigated for various pharmacological properties:

Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways.

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)12.0
PC3 (Prostate Cancer)15.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. Its efficacy was notable against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa20

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have highlighted the biological potential of thiazolo[3,2-a]pyrimidine derivatives:

  • Cytotoxicity Studies : A study demonstrated that derivatives similar to the target compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating their therapeutic potential.
    "Thiazolo[3,2-a]pyrimidines have displayed promising antitumor activity with minimal toxicity to normal cell lines" .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may act as inhibitors of key enzymes involved in cancer progression and inflammation pathways.

特性

IUPAC Name

ethyl (2E)-5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)13-6-8-14(22)9-7-13)19(25)16(29-21)11-15-5-4-10-28-15/h4-11,18H,3H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGOKOTXQRZNAS-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)C(=CC4=CC=CS4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)/C(=C\C4=CC=CS4)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。